molecular formula C5H10O5 B591471 D-[5-13C]RIBOSE CAS No. 139657-62-8

D-[5-13C]RIBOSE

Katalognummer: B591471
CAS-Nummer: 139657-62-8
Molekulargewicht: 151.122
InChI-Schlüssel: PYMYPHUHKUWMLA-HEEJBYPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-[5-13C]Ribose is a site-specifically labeled isotopologue essential for advanced nuclear magnetic resonance (NMR) spectroscopy studies. Its core research value lies in the 13C label at the C5 position, which forms part of the furanose ring and the hydroxymethyl group in nucleosides. This positioning makes it a critical probe for investigating the structure, conformation, and dynamics of oligonucleotides in solution using heteronuclear multidimensional NMR methods . The labeled ribose backbone is incorporated into nucleosides and nucleotides, allowing researchers to trace metabolic fluxes through the pentose phosphate pathway and study de novo nucleotide biosynthesis . Furthermore, this compound serves as a key precursor in the synthesis of 13C-labeled ribomimetics—natural products and synthetic analogues that mimic ribose—which are investigated for their potent biological activities, such as inhibiting glycosidases or seryl-tRNA synthetases . The chemi-enzymatic synthesis of specific isotopomers like this compound enables precise metabolic labeling, providing unparalleled insights into cellular energy production (ATP synthesis) and the metabolic checkpoints that link glucose metabolism to nucleotide synthesis in physiological and disease models .

Eigenschaften

CAS-Nummer

139657-62-8

Molekularformel

C5H10O5

Molekulargewicht

151.122

IUPAC-Name

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1

InChI-Schlüssel

PYMYPHUHKUWMLA-HEEJBYPNSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Synonyme

D-[5-13C]RIBOSE

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-[5-13C]Ribose typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using genetically modified microorganisms that can incorporate the carbon-13 isotope into the ribose structure . The reaction conditions often include controlled temperature, pH, and nutrient supply to optimize the yield of the labeled ribose.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast that can efficiently produce ribose with the carbon-13 isotope. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the labeled ribose .

Analyse Chemischer Reaktionen

Types of Reactions

D-[5-13C]Ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

D-[5-13C]Ribose has a wide range of applications in scientific research:

Wirkmechanismus

D-[5-13C]Ribose exerts its effects primarily through its role in the pentose phosphate pathway (PPP). It is phosphorylated to ribose-5-phosphate, which is a precursor for nucleotide synthesis and ATP production. This pathway is crucial for maintaining cellular energy levels and supporting various biosynthetic processes .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Case Studies

  • Metabolic Pathway Elucidation: In a 2024 study, this compound labeling confirmed that D-ribulose-5-phosphate (derived from ribose) is a precursor to D-arabinose in eukaryotic systems, with 13C retention at C-5 of D-arabinose .
  • Comparative Efficacy : Uniformly labeled U-13C₅-Ribose provided more comprehensive data in metabolomic studies but required advanced NMR techniques, whereas position-specific labels (e.g., C-5 or C-1) simplified data interpretation .

Biologische Aktivität

D-[5-13C]ribose, a stable isotope-labeled form of D-ribose, is a pentose sugar that plays a crucial role in cellular metabolism. It serves as a precursor for the synthesis of nucleotides and nucleic acids, particularly RNA, and is integral to the production of adenosine triphosphate (ATP). The biological activity of this compound has been extensively studied in various contexts, including its therapeutic applications in metabolic disorders, cardiac function enhancement, and its role in protein glycation.

  • Molecular Formula : C5_5H10_{10}O5_5
  • Molecular Weight : 151.123 g/mol
  • CAS Number : 139657-62-8

D-ribose is involved in several metabolic pathways:

  • Pentose Phosphate Pathway (PPP) : D-ribose is phosphorylated to form ribose-5-phosphate (R-5-P), which is crucial for ATP production and nucleotide synthesis.
  • Energy Metabolism : It enhances ATP levels in tissues, particularly under conditions of ischemia or energy deficiency, making it a candidate for therapeutic use in heart failure and chronic fatigue syndrome .

1. Cardiac Function Enhancement

D-ribose supplementation has been shown to improve cardiac function and exercise tolerance in patients with heart failure. Clinical studies indicate that D-ribose can enhance myocardial energy metabolism by increasing ATP levels, thus improving overall cardiac efficiency .

2. Metabolic Disorders

Recent research has linked D-ribose metabolic disturbances with type 2 diabetes mellitus (T2DM). Studies have shown that exogenous D-ribose can influence glucose metabolism and insulin sensitivity, suggesting potential implications for managing T2DM .

3. Protein Glycation

D-ribose is known to participate in nonenzymatic glycation processes, leading to modifications of proteins such as hemoglobin and myoglobin. Studies indicate that D-ribose glycates proteins more rapidly than glucose, which may have implications for diabetic complications .

Case Studies

  • Study on Cardiac Patients : A double-blind placebo-controlled trial demonstrated that patients receiving D-ribose showed significant improvements in exercise capacity and quality of life metrics compared to the placebo group.
  • Diabetes Research : A study investigating the effects of D-ribose on insulin sensitivity found that it could potentially ameliorate some metabolic dysfunctions associated with T2DM .

Data Table: Summary of Key Findings

Study FocusFindingsReference
Cardiac FunctionImproved ATP levels; enhanced exercise tolerance in heart failure patients
Diabetes MellitusPotential link between D-ribose metabolism and T2DM; effects on insulin sensitivity
Protein GlycationRapid nonenzymatic glycation; higher rates compared to glucose

Q & A

How can isotopic purity and positional enrichment of D-[5-13C]RIBOSE be experimentally verified in metabolic flux analysis studies?

To confirm isotopic purity, researchers should employ Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C-NMR) to assess the specific carbon position labeled and quantify enrichment levels. For example, the 13C signal at the C5 position should dominate in the NMR spectrum, with minimal cross-contamination from natural abundance 13C . Additionally, Mass Spectrometry (MS) coupled with chromatographic separation (e.g., LC-MS) can validate molecular weight (151.12 g/mol) and isotopic distribution . Advanced studies may use isotopic correlation analysis to detect impurities or unintended labeling in adjacent carbons, which could skew flux calculations in pathways like the pentose phosphate pathway.

What experimental controls are critical when using this compound to trace metabolic pathways in cell cultures?

Key controls include:

  • Unlabeled D-ribose controls to distinguish natural 13C abundance from experimental labeling.
  • Time-course sampling to track dynamic incorporation rates and avoid saturation artifacts.
  • Background correction for extracellular 13C-RIBOSE degradation products (e.g., CO2) using sealed culture systems with traps .
  • Cell viability assays to ensure isotopic labeling does not alter metabolic activity. For advanced studies, parallel experiments with D-[1-13C]RIBOSE or other isotopologs (e.g., D-[1-2H]RIBOSE) can isolate positional effects on pathway utilization .

How can conflicting NMR and MS data on this compound incorporation into nucleic acids be resolved?

Discrepancies often arise from:

  • Sample preparation artifacts : Hydrolysis of RNA/DNA under acidic conditions may degrade 13C-labeled ribose. Use mild enzymatic digestion (e.g., ribonucleases) to preserve isotopic integrity.
  • Spectral overlap in NMR : Adjacent 13C signals (e.g., C4/C5) may require higher-resolution instruments (≥600 MHz) or 2D-NMR techniques like HSQC .
  • MS ion suppression : Matrix effects in complex biological samples can be mitigated via solid-phase extraction or isotopic dilution assays. Advanced researchers should cross-validate findings with stable isotope-resolved metabolomics (SIRM) .

What are the methodological challenges in quantifying this compound uptake kinetics in heterogeneous tissue samples?

Challenges include:

  • Tissue heterogeneity : Laser-capture microdissection or spatial metabolomics (e.g., MALDI imaging) can isolate specific cell types .
  • Transport rate variability : Use kinetic modeling (e.g., Michaelis-Menten with 13C-RIBOSE as a substrate) to account for transporter affinity differences.
  • Degradation during extraction : Rapid freezing in liquid N2 and cold methanol/water extraction buffers preserve 13C-RIBOSE stability . For advanced studies, compartmentalized flux analysis (e.g., cytosol vs. mitochondria) may require subcellular fractionation.

How does the stability of this compound under varying pH and temperature conditions impact long-term tracer studies?

This compound is stable under standard lab conditions (pH 6–8, 4–25°C) but degrades at extremes:

  • Acidic conditions (pH < 4) : Hydrolysis to furfural derivatives, detectable via HPLC with UV/Vis monitoring at 280 nm .
  • Elevated temperatures (>90°C) : Partial decomposition to CO/CO2, requiring inert atmosphere storage for thermostability assays .
    Advanced researchers should pre-test stability in experimental buffers using accelerated degradation studies (Arrhenius modeling) to predict shelf life.

What statistical frameworks are optimal for analyzing time-resolved 13C-RIBOSE flux data in multi-omics studies?

  • Basic analysis : Use non-compartmental analysis (NCA) for simple uptake/secretion rates.
  • Advanced modeling : Employ isotopomer spectral analysis (ISA) or elementary metabolite units (EMU) to resolve pathway-specific fluxes . For multi-omics integration, constraint-based models (e.g., FBA) coupled with 13C-MFA (metabolic flux analysis) can link fluxes to transcriptomic/proteomic data. Ensure models account for isotopic dilution from natural abundance 13C .

How can researchers differentiate between enzymatic and non-enzymatic incorporation of this compound into cellular metabolites?

  • Enzymatic controls : Use enzyme inhibitors (e.g., ribokinase inhibitors) or knockout cell lines to block metabolic conversion.
  • Abiotic incubation : Incubate 13C-RIBOSE with heat-inactivated cell lysates to detect non-enzymatic reactions (e.g., glycation).
  • Isotopic scrambling tests : Monitor unexpected 13C positions in downstream metabolites (e.g., ATP) via LC-MS/MS .

What are the best practices for synthesizing and validating custom this compound derivatives for novel tracer applications?

  • Synthetic routes : Use enzymatic synthesis (e.g., ribose-5-phosphate isomerase) for stereochemical precision or chemical synthesis with 13C-labeled precursors (e.g., 13C-formaldehyde) .
  • Validation : Confirm structure via 2D-NMR (COSY, HMBC) and isotopic purity via high-resolution MS (e.g., Orbitrap).
  • Functional assays : Test tracer utility in cell-free systems (e.g., reconstituted metabolic pathways) before in vivo use .

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